HEAT SHOCK PROTEIN, 65 KD, MYCOBACTERIUM BOVIS BCG, FRAGMENT 180-188
HEAT SHOCK PROTEIN, 65 KD, MYCOBACTERIUM BOVIS BCG, FRAGMENT 180-188
Brand Name:
Vulcanchem
CAS No.:
124774-36-3
VCID:
VC0055901
InChI:
InChI=1S/C47H76N10O15/c1-23(2)18-31(51-36(61)22-50-40(64)34(21-28-12-10-9-11-13-28)56-46(70)38(49)26(7)58)43(67)52-29(14-16-35(48)60)41(65)54-32(19-24(3)4)44(68)53-30(15-17-37(62)63)42(66)55-33(20-25(5)6)45(69)57-39(27(8)59)47(71)72/h9-13,23-27,29-34,38-39,58-59H,14-22,49H2,1-8H3,(H2,48,60)(H,50,64)(H,51,61)(H,52,67)(H,53,68)(H,54,65)(H,55,66)(H,56,70)(H,57,69)(H,62,63)(H,71,72)/t26-,27-,29+,30+,31+,32+,33+,34+,38+,39+/m1/s1
SMILES:
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)N
Molecular Formula:
C47H76N10O15
Molecular Weight:
1021.2 g/mol
HEAT SHOCK PROTEIN, 65 KD, MYCOBACTERIUM BOVIS BCG, FRAGMENT 180-188
CAS No.: 124774-36-3
Main Products
VCID: VC0055901
Molecular Formula: C47H76N10O15
Molecular Weight: 1021.2 g/mol
CAS No. | 124774-36-3 |
---|---|
Product Name | HEAT SHOCK PROTEIN, 65 KD, MYCOBACTERIUM BOVIS BCG, FRAGMENT 180-188 |
Molecular Formula | C47H76N10O15 |
Molecular Weight | 1021.2 g/mol |
IUPAC Name | (4S)-4-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C47H76N10O15/c1-23(2)18-31(51-36(61)22-50-40(64)34(21-28-12-10-9-11-13-28)56-46(70)38(49)26(7)58)43(67)52-29(14-16-35(48)60)41(65)54-32(19-24(3)4)44(68)53-30(15-17-37(62)63)42(66)55-33(20-25(5)6)45(69)57-39(27(8)59)47(71)72/h9-13,23-27,29-34,38-39,58-59H,14-22,49H2,1-8H3,(H2,48,60)(H,50,64)(H,51,61)(H,52,67)(H,53,68)(H,54,65)(H,55,66)(H,56,70)(H,57,69)(H,62,63)(H,71,72)/t26-,27-,29+,30+,31+,32+,33+,34+,38+,39+/m1/s1 |
Standard InChIKey | CKBCHJFCYGZUBW-AAASIAOPSA-N |
Isomeric SMILES | C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)N)O |
SMILES | CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)N |
Canonical SMILES | CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)O)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(C(C)O)N |
Sequence | TFGLQLELT |
Synonyms | SNP nonapeptide Thr-Phe-Gly-Leu-Gln-Leu-Glu-Leu-Thr threonyl-phenylalanyl-glycyl-leucyl-glutaminyl-leucyl-glutamyl-leucyl-threonine |
PubChem Compound | 130251 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume